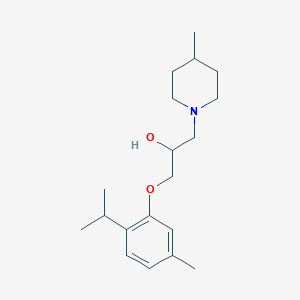
1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol, also known as carvedilol, is a beta-blocker medication that is commonly used to treat heart failure and high blood pressure. It was first approved by the FDA in 1995 and has since become a popular medication for managing cardiovascular diseases. In
Mechanism of Action
Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of the stress hormones adrenaline and noradrenaline. This results in a decrease in heart rate, blood pressure, and cardiac output. Carvedilol also has antioxidant properties that may help protect the heart from damage caused by oxidative stress.
Biochemical and Physiological Effects:
Carvedilol has been shown to have various biochemical and physiological effects on the body. It can lower blood pressure, reduce heart rate, and improve left ventricular function in patients with heart failure. It can also improve endothelial function and reduce inflammation. Carvedilol has been found to have antioxidant properties that may help protect the heart from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
Carvedilol has several advantages as a research tool. It has a well-established safety profile and is widely available. It has been extensively studied for its therapeutic effects on cardiovascular diseases, making it a valuable tool for studying the mechanisms of these diseases. However, there are also some limitations to using 1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol in lab experiments. Its effects can be variable and dependent on factors such as age, sex, and comorbidities. It may also have off-target effects that can complicate interpretation of results.
Future Directions
There are several future directions for research on 1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol. One area of interest is the potential use of this compound in treating other conditions such as diabetes and neurodegenerative diseases. Another area of research is the development of new formulations of this compound that can improve its bioavailability and reduce its side effects. Finally, there is ongoing research into the mechanisms of action of this compound and how it can be used to improve the treatment of cardiovascular diseases.
Conclusion:
Carvedilol is a beta-blocker medication that is widely used to treat heart failure and high blood pressure. It has been extensively studied for its therapeutic effects on cardiovascular diseases and has a well-established safety profile. Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of stress hormones. It has several advantages as a research tool, but there are also some limitations to using it in lab experiments. There are several future directions for research on this compound, including its potential use in treating other conditions and the development of new formulations.
Synthesis Methods
The synthesis of 1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol involves the reaction of 2-isopropyl-5-methylphenol with 4-methylpiperidine-4-carboxylic acid, followed by reduction with sodium borohydride and protection of the resulting secondary alcohol with isopropylidene. The final step involves the deprotection of the isopropylidene group with sulfuric acid to yield this compound.
Scientific Research Applications
Carvedilol has been extensively studied for its therapeutic effects on cardiovascular diseases. It has been shown to reduce mortality and hospitalizations in patients with heart failure, as well as improve left ventricular function. Carvedilol has also been found to be effective in reducing blood pressure in patients with hypertension. In addition, it has been studied for its potential use in treating other conditions such as angina, arrhythmias, and diabetes.
properties
Molecular Formula |
C19H31NO2 |
|---|---|
Molecular Weight |
305.5 g/mol |
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C19H31NO2/c1-14(2)18-6-5-16(4)11-19(18)22-13-17(21)12-20-9-7-15(3)8-10-20/h5-6,11,14-15,17,21H,7-10,12-13H2,1-4H3 |
InChI Key |
FUDFJBHPFJYIJY-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CC(COC2=C(C=CC(=C2)C)C(C)C)O |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=C(C=CC(=C2)C)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6',7'-Dimethoxy-1'-(methylsulfanyl)-3',4'-dihydrospiro[cyclopentane-2,3'-isoquinoline]](/img/structure/B262377.png)

![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)


![2-(2-pyrazinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B262396.png)
![1-[2-(1h-Imidazol-5-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B262398.png)
![(6E)-6-[[6-amino-2-(methylamino)-4H-1,3,4-oxadiazin-5-yl]imino]cyclohexa-2,4-dien-1-one](/img/structure/B262403.png)
![Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate](/img/structure/B262405.png)